molecular formula C12H15ClO6 B5050844 3-chlorophenyl hexopyranoside

3-chlorophenyl hexopyranoside

Cat. No. B5050844
M. Wt: 290.69 g/mol
InChI Key: YLHUCWGBYLKMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chlorophenyl hexopyranoside, also known as 3-CPH, is a chemical compound that is commonly used in scientific research. It is a derivative of hexopyranoside, which is a six-carbon sugar molecule. 3-CPH is a white crystalline powder that is soluble in water and has a molecular weight of 300.72 g/mol. It is primarily used as a substrate for enzymatic assays and as a chemical probe for studying carbohydrate metabolism.

Mechanism of Action

The mechanism of action of 3-chlorophenyl hexopyranoside involves the hydrolysis of the glycosidic bond between the hexopyranoside and the 3-chlorobenzoyl group. This reaction is catalyzed by glycosidases, which cleave the bond and release the 3-chlorobenzoyl group. The release of the 3-chlorobenzoyl group can be detected using various analytical techniques, such as UV-Vis spectroscopy or HPLC.
Biochemical and Physiological Effects
3-chlorophenyl hexopyranoside has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-carcinogenic compound that is safe for use in laboratory experiments. However, it should be handled with care as it can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chlorophenyl hexopyranoside in laboratory experiments is its specificity for glycosidases. It is a highly sensitive substrate that can detect even low levels of glycosidase activity. Additionally, 3-chlorophenyl hexopyranoside is relatively inexpensive and easy to synthesize, making it a popular choice for enzymatic assays.
However, there are some limitations to the use of 3-chlorophenyl hexopyranoside in laboratory experiments. It is not suitable for use with all glycosidases and may not be the optimal substrate for certain enzymes. Additionally, the hydrolysis of 3-chlorophenyl hexopyranoside can be affected by pH, temperature, and other experimental conditions, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving 3-chlorophenyl hexopyranoside. One area of interest is the development of new substrates that are more specific and sensitive for glycosidases. Another potential direction is the use of 3-chlorophenyl hexopyranoside as a chemical probe for studying carbohydrate metabolism in vivo. This could involve the development of new imaging techniques that can detect the movement of 3-chlorophenyl hexopyranoside in living organisms. Finally, 3-chlorophenyl hexopyranoside could be used as a tool for drug discovery, as it can be used to screen for compounds that inhibit glycosidase activity.

Synthesis Methods

The synthesis of 3-chlorophenyl hexopyranoside involves the reaction of hexopyranoside with thionyl chloride and 3-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as pyridine and yields 3-chlorophenyl hexopyranoside as the final product. The synthesis of 3-chlorophenyl hexopyranoside is a relatively simple and straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

3-chlorophenyl hexopyranoside is used extensively in scientific research as a substrate for enzymatic assays. It is commonly used to measure the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. 3-chlorophenyl hexopyranoside is also used as a chemical probe for studying carbohydrate metabolism in cells and tissues. It can be used to label and track the movement of carbohydrates in living organisms.

properties

IUPAC Name

2-(3-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO6/c13-6-2-1-3-7(4-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHUCWGBYLKMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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